![molecular formula C22H18FN3O2S2 B2934954 (4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 1324326-16-0](/img/structure/B2934954.png)
(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone” is a complex organic compound . It is a white powder with a melting point of 85–87°C .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The yield of the final product is reported to be 90% . The synthesis process involves the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . The 13C NMR spectrum also shows peaks at different chemical shifts, indicating the presence of different types of carbon atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Physical And Chemical Properties Analysis
This compound is a white powder with a melting point of 85–87°C . The 1H NMR and 13C NMR spectra provide information about the types of protons and carbon atoms present in the molecule .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity and Structural Characterization
One study focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a bioactive heterocycle similar in structure to the compound of interest. The compound was evaluated for its antiproliferative activity, suggesting its potential application in cancer research. Structural characterization was achieved using various spectroscopic techniques, and the stability of the molecule was assessed through inter and intra-molecular hydrogen bonds analysis (Benaka Prasad et al., 2018).
Potential as Atypical Antipsychotic Agents
Another research area involves the synthesis of conformationally constrained butyrophenones with mixed dopaminergic (D(2)) and serotoninergic (5-HT(2A), 5-HT(2C)) affinities. These compounds, including structures analogous to the chemical , were evaluated as atypical antipsychotic agents. The study encompassed in vitro and in vivo assays to assess the antipsychotic potential and the risk of inducing extrapyramidal side effects (Raviña et al., 1999).
Design and Synthesis for Antituberculosis Activity
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, showcasing a structural motif similar to the compound , were designed, synthesized, and evaluated for their in vitro antituberculosis activity. This highlights the compound's relevance in developing new therapeutics against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Anticonvulsant and Sodium Channel Blocking Properties
Research into novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone compounds, including structures akin to the compound , has demonstrated significant anticonvulsant activities. These findings suggest potential applications in epilepsy treatment and understanding the mechanisms underlying sodium channel modulation (Malik & Khan, 2014).
Antimicrobial Applications
Studies have also explored the antimicrobial activity of pyridine derivatives that share structural characteristics with the compound of interest. These compounds were synthesized and showed variable and modest activity against bacteria and fungi, indicating potential applications in combating infectious diseases (Patel et al., 2011).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been studied for their anti-inflammatory properties . They were found to inhibit COX-1 and COX-2 enzymes, which are involved in the inflammatory response .
Mode of Action
These compounds likely interact with the active sites of the COX enzymes, preventing them from catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Biochemical Pathways
By inhibiting the COX enzymes, these compounds disrupt the synthesis of prostaglandins, reducing inflammation .
Result of Action
The inhibition of COX enzymes and subsequent reduction in prostaglandin synthesis would likely result in a decrease in inflammation .
Eigenschaften
IUPAC Name |
[4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c23-15-6-7-17-19(12-15)30-22(25-17)28-16-8-10-26(11-9-16)21(27)18-13-29-20(24-18)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEWACTZFDJACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

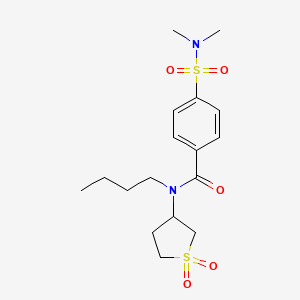
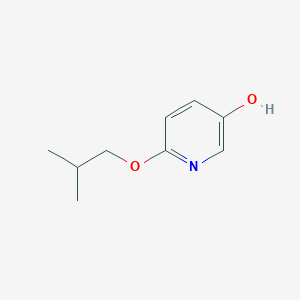
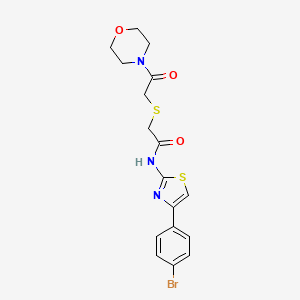
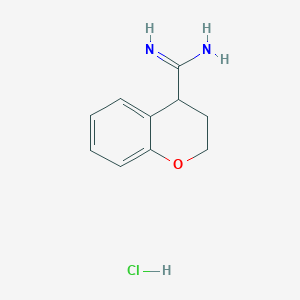
![2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2934880.png)
![2-(4-methylbenzenesulfonamido)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2934881.png)
![2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole](/img/structure/B2934882.png)
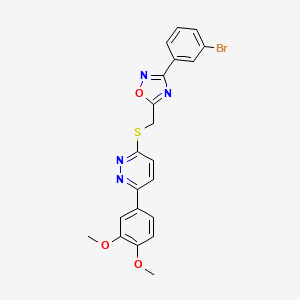
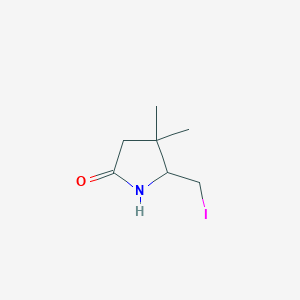
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B2934888.png)
![N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2934889.png)
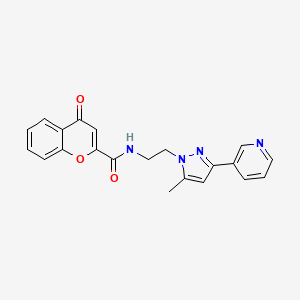
![(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2934893.png)
![2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2934894.png)